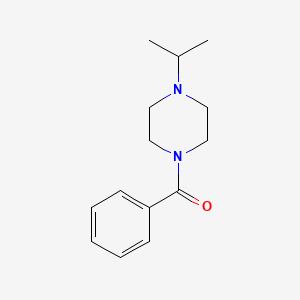

![molecular formula C17H10F2N2OS2 B5524544 5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of thiazolidinone derivatives, such as the title compound, often involves the reaction of appropriate precursors under specific conditions to form the desired thiazolidinone ring structure. For instance, one common method involves the reaction of thiadiazole derivatives with mercaptoacetic acid, leading to the formation of the thiazolidinone ring through a cyclization process. An example of such synthesis is reported by Li-he Yin et al. (2008), where a related compound was synthesized and its structure confirmed through various spectroscopic methods (Yin, Wan, Han, Wang, & Wang, 2008).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt different conformations depending on the substituents attached to it. The crystal structure analysis often reveals interesting conformational details and molecular interactions, such as hydrogen bonding and pi-pi stacking, which can significantly influence the compound's biological activities. Delgado et al. (2006) provided insights into the hydrogen-bonded dimers and chains formed by thiazolidinone derivatives, highlighting the structural versatility of these compounds (Delgado, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives similar to "5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one" often targets improved anticancer activity. For instance, novel 2-substituted benzimidazole derivatives, including compounds with structural motifs related to thiazolidinones, have been synthesized and shown to exhibit significant antitumor activity against various human cancer cell lines, indicating their potential in anticancer drug development (Refaat, 2010). Additionally, derivatives of thiazolidin-4-one have been explored for their antimicrobial activity, suggesting the compound's versatility in addressing different types of bacterial infections (Pansare Dattatraya & Shinde Devanand, 2015).

Structural and Mechanistic Insights

The structural analysis of similar compounds has provided insights into their potential mechanisms of action. For example, studies on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones have highlighted the importance of hydrogen-bonded dimers and aromatic pi-pi stacking interactions in their molecular architecture, which could play a role in their biological activity (Delgado et al., 2006). Furthermore, the evaluation of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) has revealed its ability to modulate reactive oxygen species production and caspase-3 activity in human cancer cell lines, underscoring the therapeutic potential of such compounds through apoptotic pathways (Szychowski et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazolidinones are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . The exact mechanism would depend on the specific target of the compound in the body.

Future Directions

properties

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(E)-(4-fluorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N2OS2/c18-13-5-1-11(2-6-13)9-15-16(22)21(17(23)24-15)20-10-12-3-7-14(19)8-4-12/h1-10H/b15-9-,20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKAOWBTLUAWSX-ZMSCOZPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)